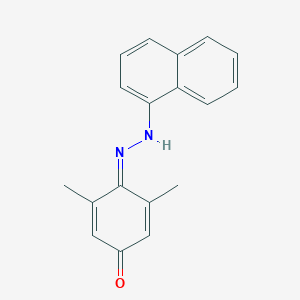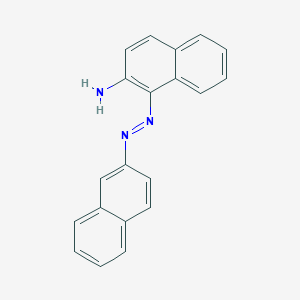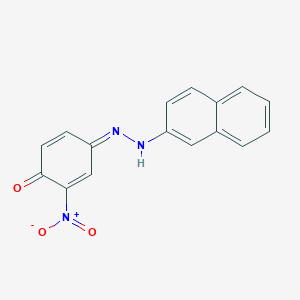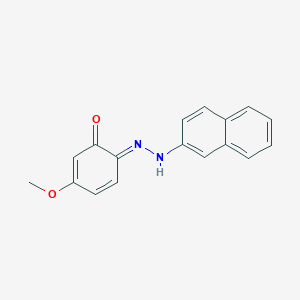
3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile, also known as BPPC, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BPPC is a white to yellow crystalline powder that is soluble in organic solvents and is commonly used as a starting material for the synthesis of other pyrazole derivatives.
作用機序
The exact mechanism of action of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile is not fully understood. However, it has been proposed that 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile exerts its pharmacological activities through the inhibition of various enzymes and signaling pathways. For instance, 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of reactive oxygen species (ROS). 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has also been reported to exhibit anti-inflammatory and analgesic activities in animal models. Moreover, 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vivo.
実験室実験の利点と制限
3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has several advantages for lab experiments. It is easy to synthesize, relatively stable, and has a high purity. Moreover, 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile can be used as a starting material for the synthesis of other pyrazole derivatives with potential pharmacological activities. However, there are also some limitations to the use of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile in lab experiments. For instance, 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has low solubility in water, which can limit its bioavailability and efficacy in vivo. Moreover, the exact mechanism of action of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile is not fully understood, which can hinder the development of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile-based drugs.
将来の方向性
There are several future directions for the research on 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile. One potential direction is to investigate the structure-activity relationship (SAR) of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile and its derivatives to identify more potent and selective compounds with potential pharmacological activities. Another direction is to explore the potential applications of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile in other fields such as material science and organic synthesis. Moreover, the development of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile-based drugs for the treatment of various diseases such as cancer and inflammation is another promising direction for future research.
Conclusion
In conclusion, 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile can be achieved through a one-pot reaction of benzoylacetone, phenylhydrazine, and malononitrile in the presence of a catalytic amount of piperidine. 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has been extensively studied for its potential pharmacological activities such as anti-inflammatory, analgesic, and antioxidant activities. 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile exerts its pharmacological activities through the inhibition of various enzymes and signaling pathways. 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has several advantages for lab experiments, but there are also some limitations to its use. Finally, there are several future directions for the research on 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile, including the investigation of its SAR, potential applications in other fields, and the development of 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile-based drugs.
合成法
3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile can be synthesized through a one-pot reaction of benzoylacetone, phenylhydrazine, and malononitrile in the presence of a catalytic amount of piperidine. The reaction takes place under reflux conditions in ethanol and yields 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile as the major product. The purity of the compound can be improved through recrystallization from a suitable solvent.
科学的研究の応用
3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has been shown to exhibit significant anti-inflammatory, analgesic, and antioxidant activities. It has also been reported to possess antitumor activity against various cancer cell lines. Moreover, 3-benzoyl-1-phenyl-1H-pyrazole-4-carbonitrile has been used as a starting material for the synthesis of other pyrazole derivatives with potential pharmacological activities.
特性
分子式 |
C17H11N3O |
|---|---|
分子量 |
273.29 g/mol |
IUPAC名 |
3-benzoyl-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C17H11N3O/c18-11-14-12-20(15-9-5-2-6-10-15)19-16(14)17(21)13-7-3-1-4-8-13/h1-10,12H |
InChIキー |
JGZYKDNXVAAIMB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C=C2C#N)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C=C2C#N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-[3-[4-methyl-5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B282969.png)
![2-{[9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl]sulfanyl}propanoic acid](/img/structure/B282970.png)
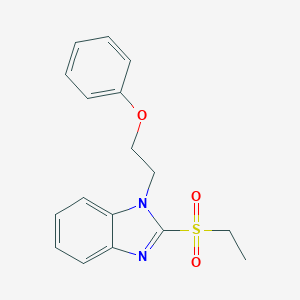
![(6Z)-6-[[(5-tert-butyl-1,2-oxazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282973.png)
![(6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282974.png)
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282975.png)
![(2Z)-2-[(3-methoxyphenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282977.png)
![4-[(2,6-dimethylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B282981.png)
![4-[(2-bromo-4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282982.png)
![3,5-dimethyl-4-[(2-methylnaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282986.png)
